molecular formula C15H20BNO4 B13583202 4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane

Cat. No.: B13583202
M. Wt: 289.14 g/mol
InChI Key: AQIQPERHGDRPRE-KHPPLWFESA-N
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Description

4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a nitrophenyl group. It is often used in organic synthesis and has applications in materials science and medicinal chemistry.

Preparation Methods

The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with 4-nitrophenylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced with other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to participate in reversible covalent bonding makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:

    Pinacolborane: A simpler boron compound used in hydroboration reactions.

    Bis(pinacolato)diboron: A widely used reagent for borylation reactions.

    Phenylboronic acid: A boronic acid used in Suzuki coupling reactions.

The uniqueness of this compound lies in its combination of a dioxaborolane ring and a nitrophenyl group, which imparts distinct reactivity and applications compared to other boron compounds .

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BNO4/c1-11(12-6-8-13(9-7-12)17(18)19)10-16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3/b11-10-

InChI Key

AQIQPERHGDRPRE-KHPPLWFESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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